Cas no 866039-41-0 (5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole)

5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole is a sulfur-containing heterocyclic compound featuring a chloro-substituted thiazole core with a benzylsulfanylmethyl functional group. This structure imparts reactivity suitable for further synthetic modifications, making it a valuable intermediate in organic and medicinal chemistry. The presence of both thiazole and benzylthioether moieties enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for bioactive molecules. Its stability under standard conditions allows for straightforward handling and storage. The compound’s versatility is particularly advantageous in the development of pharmaceuticals, agrochemicals, and functional materials, where precise structural control is critical.
5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole structure
866039-41-0 structure
Product name:5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole
CAS No:866039-41-0
MF:C11H10ClNS2
MW:255.78679895401
CID:5744291
PubChem ID:1480673

5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS005094639
    • 5-[(benzylsulfanyl)methyl]-2-chloro-1,3-thiazole
    • 866039-41-0
    • Bionet2_001130
    • 5-(benzylsulfanylmethyl)-2-chloro-1,3-thiazole
    • 5W-0015
    • benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide
    • HMS1367D08
    • Thiazole, 2-chloro-5-[[(phenylmethyl)thio]methyl]-
    • 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole
    • Inchi: 1S/C11H10ClNS2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-6H,7-8H2
    • InChI Key: FROCBPZHYYTNNG-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(CSCC2C=CC=CC=2)S1

Computed Properties

  • Exact Mass: 254.9943194g/mol
  • Monoisotopic Mass: 254.9943194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.335±0.06 g/cm3(Predicted)
  • Boiling Point: 388.5±34.0 °C(Predicted)
  • pka: 0.86±0.50(Predicted)

5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-20mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
20mg
¥1264.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-1mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
1mg
¥464.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-25mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
25mg
¥1192.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-2mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
2mg
¥536.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-10mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
10mg
¥739.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-100mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
100mg
¥1847.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-5mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
5mg
¥661.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659664-50mg
5-((Benzylthio)methyl)-2-chlorothiazole
866039-41-0 98%
50mg
¥1292.00 2024-04-28

Additional information on 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole

Professional Introduction to Compound with CAS No. 866039-41-0 and Product Name: 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole

The compound with CAS No. 866039-41-0 and the product name 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Thiazole derivatives are well-known for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds that can address unmet medical needs more effectively. The structural motif of 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a chloro substituent at the 2-position of the thiazole ring enhances its reactivity and potential for further derivatization, while the benzylsulfanylmethyl group at the 5-position introduces a hydrophobic moiety that can influence solubility and membrane permeability.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex thiazole core. These techniques not only improve efficiency but also allow for greater flexibility in modifying the structure to optimize biological activity.

One of the most compelling aspects of 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole is its potential as a lead compound for drug discovery. Preclinical studies have demonstrated its efficacy in several in vitro and in vivo models. Notably, research has highlighted its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's mechanism of action appears to involve disruption of key signaling pathways that are critical for tumor growth and survival.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole to target proteins with high accuracy. Molecular docking studies have identified potential interactions with proteins such as kinases and transcription factors, which are implicated in various diseases. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.

The pharmaceutical industry has shown significant interest in thiazole derivatives due to their broad spectrum of biological activities. The versatility of 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole makes it a valuable scaffold for developing new drugs targeting multiple diseases. Its structural features allow for easy modification to enhance selectivity and reduce side effects, making it an attractive candidate for further development.

In conclusion, the compound with CAS No. 866039-41-0, known as 5-[(Benzylsulfanyl)methyl]-2-chloro-1,3-thiazole, represents a promising advancement in medicinal chemistry. Its unique structural features and demonstrated biological activity position it as a key candidate for future drug development efforts. Continued research into this compound and its derivatives holds great promise for addressing various therapeutic challenges.

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